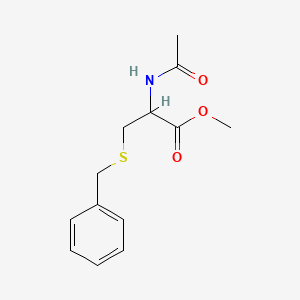
Methyl 2-ethynyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethynyl-1,3-thiazole-5-carboxylate is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethynyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethynylmagnesium bromide with 5-chloro-1,3-thiazole-2-carboxylic acid methyl ester. The reaction is usually carried out in anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: Methyl 2-ethynyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazoles or other derivatives.
科学的研究の応用
Methyl 2-ethynyl-1,3-thiazole-5-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is being explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Methyl 2-ethynyl-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways in pathogens.
類似化合物との比較
2-ethylthiazole
2-methylthiazole
2-phenylthiazole
2-bromothiazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C7H5NO2S |
|---|---|
分子量 |
167.19 g/mol |
IUPAC名 |
methyl 2-ethynyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H5NO2S/c1-3-6-8-4-5(11-6)7(9)10-2/h1,4H,2H3 |
InChIキー |
HYMDHCXDWLJTLO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(S1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)



![tert-butyl N-[2-amino-4-(4-methylthiophen-2-yl)phenyl]carbamate](/img/structure/B15358341.png)

![7-Bromo-2-(bromomethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B15358344.png)

